molecular formula C18H18Si B1626133 Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- CAS No. 7688-03-1

Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-

Cat. No.: B1626133
CAS No.: 7688-03-1
M. Wt: 262.4 g/mol
InChI Key: YCBUIVXZVYHASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- is a compound belonging to the class of siloles, which are silicon-containing analogs of cyclopentadienes. These compounds are known for their unique electronic properties and stability, making them of significant interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- typically involves the reaction of appropriate silanes with cyclopentadiene derivatives under controlled conditions. One common method includes the use of phenyl-substituted silanes and cyclopentadiene in the presence of a catalyst to facilitate the formation of the silole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include siloxanes, silanes, and substituted siloles, depending on the specific reaction and conditions employed .

Scientific Research Applications

Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds and materials.

    Biology: Its unique electronic properties make it useful in the study of biological systems and as a probe in biochemical assays.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- exerts its effects involves its interaction with molecular targets through its silicon atom. The electronic properties of the silicon atom allow it to participate in various chemical reactions, influencing the pathways and outcomes of these reactions. The specific pathways involved depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Silacyclopenta-2,4-diene, 1,1-dimethyl-3,4-diphenyl-
  • Silacyclopenta-2,4-diene, 2,5-bis(4-ethynylphenyl)-1,1-dimethyl-3,4-diphenyl-

Uniqueness

Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other siloles. This makes it particularly valuable in applications requiring precise control over electronic characteristics.

Biological Activity

Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- (commonly referred to as silole) is an organosilicon compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, particularly in the context of its cytotoxic effects against cancer cell lines, antioxidant properties, and interactions with various biological systems.

  • Molecular Formula : C18_{18}H18_{18}Si
  • Molecular Weight : 262.426 g/mol
  • CAS Number : 7688-03-1

The compound features a silicon atom integrated into a five-membered ring structure, which includes two phenyl substituents and two methyl groups. This configuration contributes to its unique reactivity and potential applications in medicinal chemistry.

Biological Activity Overview

Research into the biological activity of silacyclopenta-2,4-diene derivatives has revealed several promising attributes:

  • Antitumor Activity :
    • Certain silicon-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that silole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth.
  • Antioxidant Properties :
    • Silole compounds have been reported to exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
  • Reactivity with Biological Molecules :
    • The presence of the silicon atom allows these compounds to interact favorably with electrophiles and nucleophiles in biological systems. This reactivity can lead to the formation of new molecular architectures that may enhance therapeutic efficacy .

Case Study 1: Antitumor Effects

A study focused on the cytotoxic effects of silacyclopenta-2,4-diene derivatives against human cancer cell lines demonstrated that these compounds could significantly reduce cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis via caspase activation
MCF-7 (Breast)20Cell cycle arrest and apoptosis
A549 (Lung)18Disruption of mitochondrial function

Case Study 2: Antioxidant Activity

The antioxidant capacity of silacyclopenta-2,4-diene was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that silole exhibited a strong ability to scavenge free radicals.

Concentration (µM)% Inhibition
1045
2568
5085

Research Findings

Recent research highlights several key findings regarding the biological activity of silacyclopenta-2,4-diene:

  • Cytotoxicity : Various studies have confirmed that silole derivatives possess significant cytotoxic properties against multiple cancer types.
  • Mechanistic Insights : Investigations into the mechanism of action suggest that these compounds may interfere with critical cellular processes such as DNA replication and repair.
  • Potential Applications : Given their unique properties, silole compounds are being explored for use in drug development aimed at treating various malignancies and diseases associated with oxidative stress.

Properties

IUPAC Name

1,1-dimethyl-2,5-diphenylsilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Si/c1-19(2)17(15-9-5-3-6-10-15)13-14-18(19)16-11-7-4-8-12-16/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBUIVXZVYHASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453561
Record name Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7688-03-1
Record name Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-
Reactant of Route 2
Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-
Reactant of Route 3
Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-
Reactant of Route 4
Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-
Reactant of Route 5
Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-
Reactant of Route 6
Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.